molecular formula C10H14BrNO2S B1269718 N-t-Butyl 4-bromobenzenesulfonamide CAS No. 93281-65-3

N-t-Butyl 4-bromobenzenesulfonamide

Cat. No.: B1269718
CAS No.: 93281-65-3
M. Wt: 292.19 g/mol
InChI Key: NHMNSUKZJWPIQA-UHFFFAOYSA-N
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Description

N-t-Butyl 4-bromobenzenesulfonamide (NBBSA) is a synthetic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that has a variety of uses, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a research tool in biochemical and physiological studies. NBBSA has been used in a variety of studies, ranging from the study of enzyme reactions to the development of new drug compounds.

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure :

    • N-t-Butylbenzenesulfonamide is used in the synthesis of novel chiral fluorinating agents, demonstrating its utility in creating specific molecular structures (Sun, Liu, & Tang, 2008).
    • The compound has also been involved in the synthesis of benzonitriles via electrophilic cyanation, indicating its role in developing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
    • Additionally, it has been used in the synthesis of sulfonamide-substituted iron phthalocyanine, contributing to the design of potential oxidation catalysts (Işci et al., 2014).
  • Environmental and Analytical Chemistry :

    • Research on the compound includes its role in environmental chemistry, where its toxicokinetics in rodents was studied to understand its behavior in biological systems (Waidyanatha et al., 2020).
    • In analytical chemistry, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing agent in various titration methods, indicating its utility in quantitative analysis (Gowda et al., 1983).
  • Drug Delivery and Medicinal Chemistry :

    • The compound has been investigated for its potential in drug delivery, such as in the study of the inclusion of a new NPY-5 antagonist bromobenzenesulfonamide into beta-cyclodextrin (Uccello-Barretta et al., 2004).
    • It is also involved in the development of CCR5 antagonists, a class of compounds with potential applications in HIV-1 infection prevention (Cheng De-ju, 2015).

Safety and Hazards

Ingestion or inhalation of “N-t-Butyl 4-bromobenzenesulfonamide” may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion . Prolonged or repeated exposure may cause liver damage . It is also harmful by inhalation, in contact with skin, and if swallowed .

Properties

IUPAC Name

4-bromo-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMNSUKZJWPIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355322
Record name 4-Bromo-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93281-65-3
Record name 4-Bromo-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-bromobenzenesulfonyl chloride (200 mg, 0.783 mmol) was dissolved in MC (10 ml), followed by dropwise addition of tert-butylamine (0.41 ml, 3.91 mmol) at 0° C., and then the resulting mixture was stirred at room temperature under nitrogen stream for 1 hour. Distilled water (15 ml) was added to the resulting reaction liquid, followed by extraction with MC (30 ml×2). The organic layer was dried over anhydrous sodium sulfate, followed by filtration and concentration, and then the residue thus obtained was dried under vacuum, to obtain 228 mg of white solid (100%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

Place t-butylamine (4.32 mL, 41.1 mmol), triethylamine (8.15 mL, 58.7 mmol) and dichloromethane (75 mL) in a 3-neck round bottom flask. Cool this stirring solution to 0° C. and add a solution of 4-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol) in dichloromethane (50 mL). Add additional dichloromethane (25 mL) and stir the reaction overnight, allowing it to warm to ambient temperature. Evaporate the reaction in vacuo. Suspend the resulting white solid in ethyl acetate and filter it. Concentrate the filtrate in vacuo and purify the resulting residue by flash chromatography (silica gel; 50%-80% gradient CH2Cl2 in hexanes) to provide 9.85 g of 4-bromo-N-tert-butyl-benzenesulfonamide (86%).
Quantity
4.32 mL
Type
reactant
Reaction Step One
Quantity
8.15 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of 4-bromobenzenesulfonyl chloride (100.2 g) in THF (400 mL) was added t-butylamine (125 mL). An exothermic reaction results with gentle refluxing of the solvent. After 30 min, the bath was removed and the mixture was allowed to warm to r.t. Isopropyl acetate (400 mL) was added and the mixture was washed twice with water. The aqueous phase was back-extracted with ethyl acetate and the combined organics were dried (sodium sulfate) and concentrated to provide the title compound as a solid (112.9 g).
Quantity
100.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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